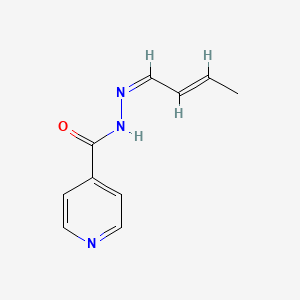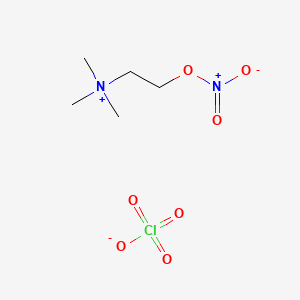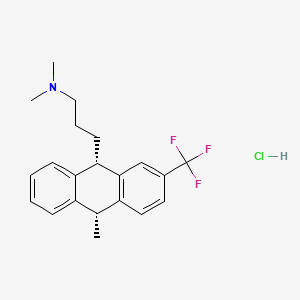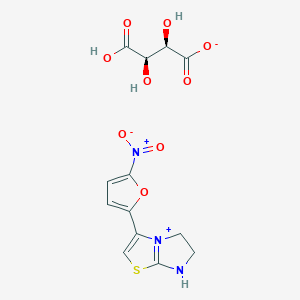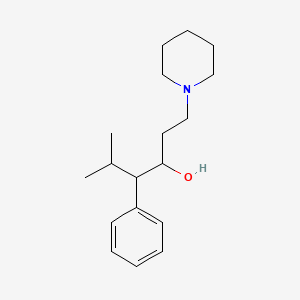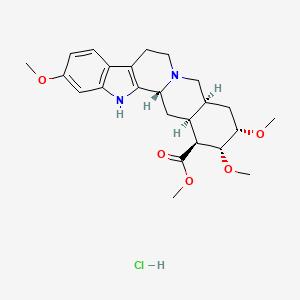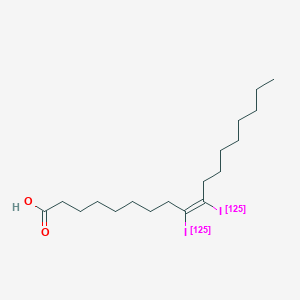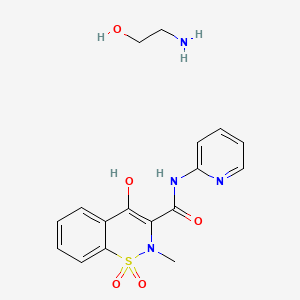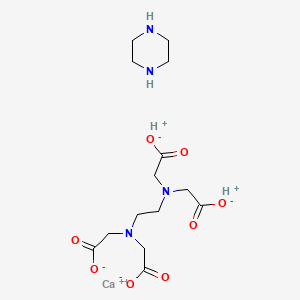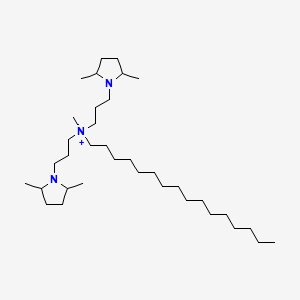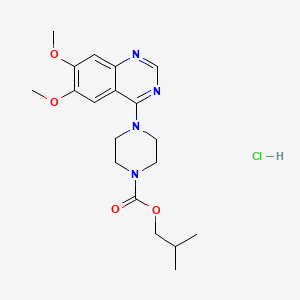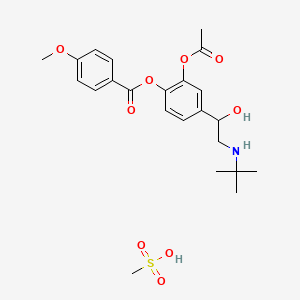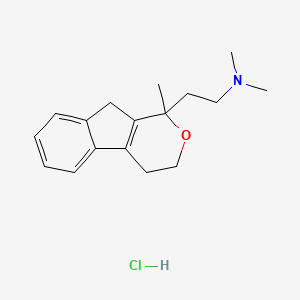
Pirandamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pirandamine hydrochloride is a tricyclic derivative that acts as a selective serotonin reuptake inhibitor (SSRI). It was investigated in the 1970s as a potential antidepressant but clinical development was not commenced, and it was never marketed . The compound is structurally related to tandamine, which is a selective norepinephrine reuptake inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pirandamine hydrochloride involves several steps:
- The Reformatsky reaction between 1-indanone and ethyl bromoacetate in the presence of zinc gives ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.
- The reduction of the ester with lithium aluminium hydride (LiAlH4) gives 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.
- Acid-catalyzed dehydration leads to indene-3-ethanol.
- Acid-catalyzed condensation with ethyl acetoacetate then gives the corresponding compound.
- The saponification of the ester to the corresponding acid is followed by the reaction with ethyl chloroformate to give a mixed anhydride.
- Further reaction with dimethylamine leads to the amide, which is then reduced with lithium aluminium hydride to complete the synthesis of pirandamine .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Pirandamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminium hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying tricyclic derivatives and their reactions.
Biology: Its role as a selective serotonin reuptake inhibitor makes it a subject of interest in neurochemical studies.
Medicine: Although not marketed, its potential as an antidepressant has been explored.
Industry: Limited industrial applications due to its lack of commercialization.
Wirkmechanismus
Pirandamine hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tandamine: A selective norepinephrine reuptake inhibitor structurally related to pirandamine.
Desimipramine: A tricyclic antidepressant that inhibits the reuptake of norepinephrine.
Imipramine: Another tricyclic antidepressant with a broader spectrum of action, affecting both norepinephrine and serotonin reuptake.
Amitriptyline: A tricyclic antidepressant that inhibits the reuptake of multiple neurotransmitters, including serotonin and norepinephrine.
Uniqueness
Pirandamine hydrochloride is unique in its selective inhibition of serotonin reuptake without significant effects on norepinephrine reuptake. This specificity distinguishes it from other tricyclic antidepressants, which often have broader mechanisms of action .
Eigenschaften
CAS-Nummer |
60218-36-2 |
|---|---|
Molekularformel |
C17H24ClNO |
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |
InChI-Schlüssel |
OZWMTVPSSFWHIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


